Glaucarubolone

Beschreibung

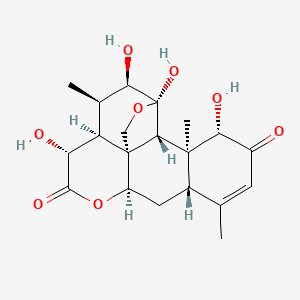

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1990-01-8 |

|---|---|

Molekularformel |

C20H26O8 |

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,8,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |

InChI |

InChI=1S/C20H26O8/c1-7-4-10(21)15(24)18(3)9(7)5-11-19-6-27-20(26,17(18)19)14(23)8(2)12(19)13(22)16(25)28-11/h4,8-9,11-15,17,22-24,26H,5-6H2,1-3H3/t8-,9+,11-,12-,13-,14-,15-,17-,18-,19+,20+/m1/s1 |

InChI-Schlüssel |

FJHVIRYYVWNHSM-FOSMHHDRSA-N |

SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)O |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)O |

Kanonische SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)O |

Andere CAS-Nummern |

1990-01-8 |

Synonyme |

glaucarubolone |

Herkunft des Produkts |

United States |

Occurrence, Isolation, and Chromatographic Characterization of Glaucarubolone

Botanical Sources and Geographical Distribution of Glaucarubolone-Producing Plants

This compound and its derivatives have been isolated from a variety of plants within the Simaroubaceae family, which are predominantly found in tropical and subtropical regions around the world. The distribution of these plants spans across Asia, Africa, and the Americas.

Isolation from Ailanthus excelsa Stem Bark

Ailanthus excelsa, commonly known as the "Tree of Heaven," is a large deciduous tree native to India and Sri Lanka. The stem bark of this plant has been identified as a source of this compound. In a study published in 2003, researchers isolated this compound for the first time from this plant, along with other known quassinoids such as excelsin, glaucarubine, ailanthinone, and glaucarubinone (B224207). nih.govresearchgate.net The structural elucidation of these compounds was achieved through the analysis of spectroscopic data. nih.govresearchgate.net The plant is also reported to contain other chemical constituents like β-sitosterol, triacontane, and hexatriacontane. researchgate.net

Isolation from Castela peninsularis Roots

Castela peninsularis, a plant species found in the Baja California Peninsula of Mexico, is another botanical source of this compound. Research on this plant has led to the isolation of this quassinoid from its roots. The extraction process typically involves the use of various solvents to separate the chemical constituents, followed by chromatographic techniques to purify the individual compounds.

Isolation from Castela macrophylla (Glaucarubulone Glucoside)

Castela macrophylla, a plant endemic to Jamaica, is a known source of quassinoids, including a glucoside derivative of glaucarubulone. nih.govnih.gov In addition to glaucarubulone glucoside, glaucarubulone and holacanthone (B1212281) have also been isolated from this plant. nih.gov The isolation and characterization of these compounds have been a subject of scientific investigation, revealing the chemical diversity within this plant species. nih.govnih.gov

Isolation from Quassia borneensis

Quassia borneensis, a plant native to Borneo, has been found to contain this compound. researchgate.netresearchgate.net Phytochemical studies on the root and bark of this plant have led to the isolation of several quassinoids. researchgate.net The process involved Soxhlet extraction with methanol, followed by partitioning with n-hexane and chloroform (B151607). researchgate.net Subsequent isolation and purification using chromatographic techniques identified this compound, chaparrinone, holacanthone, glaucarubinone, and ailanthinone. researchgate.netepa.govutm.my

Isolation from Simaruba glauca

Simaruba glauca, also known as the "Paradise Tree," is native to the tropical regions of the Americas. sysrevpharm.orgresearchgate.net Various parts of this plant, including the seeds and leaves, have been found to contain this compound and its derivatives. sysrevpharm.orgresearchgate.net Quassinoids such as glaucarubin, glaucarubinone, and glaucarubol have been isolated from this plant. sysrevpharm.orgijpsjournal.com Recent research has focused on the isolation of glaucarubinone from the leaves of Simaruba glauca using ultrasonic-assisted extraction with solvents like chloroform, methanol, and water. jyoungpharm.org

Advanced Isolation and Purification Methodologies

The isolation and purification of this compound and other quassinoids from their natural sources have evolved with advancements in analytical and preparative techniques. While traditional methods like solvent extraction and column chromatography are still fundamental, more sophisticated and efficient methodologies are being employed to achieve higher purity and yield.

Modern approaches often involve a combination of extraction techniques followed by various chromatographic methods for separation and purification.

Advanced Extraction Techniques:

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing the extraction efficiency of bioactive compounds. It has been successfully used to extract quassinoids from Simaruba glauca leaves. jyoungpharm.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process. This technique offers advantages such as reduced solvent consumption and shorter extraction times. mdpi.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and can be used to obtain extracts free of residual organic solvents. nih.govnih.gov

Advanced Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of individual quassinoids from complex plant extracts. It offers high resolution and sensitivity. researchgate.net

High-Performance Counter-Current Chromatography (HPCCC): HPCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It has been effectively used for the preparative isolation of flavonoids and is a promising technique for quassinoids. nih.gov

Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to speed up the elution of compounds. Automated flash chromatography systems provide high-yield extractions in a shorter time. scielo.br

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of TLC that offers better resolution and quantification. It is a valuable tool for the fingerprint analysis of herbal extracts and the quantification of specific compounds. jetir.org

The following table summarizes the botanical sources and the isolated compounds mentioned in this article.

| Botanical Source | Isolated Compounds |

| Ailanthus excelsa | This compound, Excelsin, Glaucarubine, Ailanthinone, Glaucarubinone, β-sitosterol, Triacontane, Hexatriacontane |

| Castela peninsularis | This compound |

| Castela macrophylla | Glaucarubulone glucoside, Glaucarubulone, Holacanthone |

| Quassia borneensis | This compound, Chaparrinone, Holacanthone, Glaucarubinone, Ailanthinone |

| Simaruba glauca | This compound, Glaucarubin, Glaucarubinone, Glaucarubol |

The table below outlines some of the advanced isolation and purification methodologies.

| Methodology | Description |

| Ultrasonic-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance extraction efficiency. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid and efficient extraction. |

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical fluids for selective extraction. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique for separation and quantification. |

| High-Performance Counter-Current Chromatography (HPCCC) | A liquid-liquid chromatography technique for preparative isolation. |

| Flash Chromatography | A rapid preparative column chromatography technique. |

| High-Performance Thin-Layer Chromatography (HPTLC) | An advanced form of TLC for fingerprinting and quantification. |

Solvent Extraction Techniques (e.g., Methanolic, Chloroform)

The initial step in isolating this compound involves the extraction of the compound from the plant material, typically the leaves, bark, or roots. jyoungpharm.orgnih.gov Solvent extraction is a widely used method, with the choice of solvent being critical for maximizing the yield of the target compound. nih.gov

Methanolic Extraction: Methanol is a polar solvent that is effective in extracting a broad range of phytochemicals, including quassinoids. researchgate.net In a typical procedure, the dried and powdered plant material is subjected to extraction with methanol, often using a Soxhlet apparatus, which allows for continuous extraction. nih.govresearchgate.net The resulting methanolic extract contains a complex mixture of compounds from which this compound must be further separated. jyoungpharm.org

Chloroform Extraction: Chloroform, a less polar solvent compared to methanol, is also utilized in the extraction of quassinoids. uitm.edu.my It can be used in a sequential extraction process, where the plant material is first extracted with a non-polar solvent to remove lipids and other non-polar constituents, followed by extraction with chloroform. Alternatively, a crude extract obtained from an initial extraction (e.g., with methanol) can be partitioned with chloroform to selectively dissolve the quassinoids. uitm.edu.my

Following the initial extraction, the crude extract is often subjected to further purification steps, such as partitioning between immiscible solvents (e.g., water and ethyl acetate) to remove highly polar or non-polar impurities. researchgate.net

Chromatographic Separation Strategies (e.g., HPLC)

To isolate this compound from the complex mixture of compounds present in the crude extract, various chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the separation and purification of individual quassinoids. uitm.edu.my

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and efficiency in separating compounds with similar chemical structures. For the purification of this compound, a reversed-phase HPLC setup is commonly used. uitm.edu.my

A typical HPLC method for the separation of this compound involves:

Stationary Phase: A C18 column, which is a non-polar stationary phase.

Mobile Phase: A gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. uitm.edu.my The gradient elution involves gradually increasing the concentration of the organic solvent, which allows for the separation of compounds based on their polarity.

Detection: A UV detector is often used to monitor the elution of the compounds, as quassinoids typically exhibit UV absorbance.

Preparative HPLC is then used to collect the fraction containing the purified this compound. lcms.cz

Spectroscopic Approaches for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information on the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and assembling the complete molecular structure. researchgate.net

Below is a table summarizing the reported ¹³C NMR spectral data for this compound, which is characteristic of its picrasane-type quassinoid skeleton.

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 82.54 |

| 2 | 197.09 |

| 3 | 124.87 |

| 4 | 162.46 |

| 5 | 41.21 |

| 6 | 25.04 |

| 7 | 77.64 |

| 8 | 44.98 |

| 9 | 43.15 |

| 10 | 44.35 |

| 11 | 108.97 |

| 12 | 75.87 |

| 13 | 48.01 |

| 14 | 36.19 |

| 15 | 32.89 |

| 16 | 170.18 |

| 18 | 21.05 |

| 19 | 15.63 |

| 20 | 17.51 |

| 21 | 68.39 |

Mass Spectrometry in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. acs.org When coupled with a separation technique like HPLC (LC-MS), it becomes a highly effective tool for identifying and confirming the structure of compounds in a complex mixture. uitm.edu.my

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile molecules like this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. acs.orgmdpi.com By analyzing the fragments produced, researchers can deduce the structure of the parent molecule. The fragmentation of triterpenoids, including quassinoids, often involves characteristic losses of small molecules like water (H₂O) and carbon dioxide (CO₂), as well as cleavages of the ring structures, providing valuable structural clues. acs.org

X-ray Crystallography of Related Quassinoids in Elucidation Context

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline molecule. researchgate.net While a crystal structure of this compound itself may not be readily available, the structures of closely related quassinoids have been determined using this method. researchgate.netresearchgate.net

Biosynthetic Pathways of Glaucarubolone

Precursor Incorporation Studies

Studies involving the feeding of radiolabeled precursors to plants have provided critical insights into the origin of specific molecular fragments within glaucarubolone.

Mevalonic acid (MVA) is a fundamental precursor in the biosynthesis of terpenes and steroids, serving as the primary building block for isopentenyl pyrophosphate (IPP), which forms the basis of all terpenoids wikipedia.org. Research has demonstrated that mevalonic acid is indeed incorporated into the this compound structure banrepcultural.orggla.ac.uk. Specifically, feeding experiments with [4R-4T, 5-14C] mevalonic acid to plants indicated that it contributes to the this compound skeleton, with the retention of tritium (B154650) atoms at specific positions (C-5 and C-9) providing evidence for its direct involvement in the pathway researchgate.net. This incorporation confirms that the early stages of this compound biosynthesis align with the general terpenoid pathway originating from mevalonate (B85504) core.ac.uk.

Beyond the core terpenoid skeleton, certain side chains or esterified components of quassinoids can originate from different metabolic routes. In the case of glaucarubinone (B224207), which is closely related to this compound and features a 2-hydroxy-2-methylbutyric acid esterified to this compound banrepcultural.orgwikipedia.org, studies have pinpointed the origin of this specific acid moiety. Feeding experiments with L-[U-14C]isoleucine to Simaruba glauca shoots revealed a significant incorporation of radioactivity into the 2-hydroxy-2-methylbutyrate component of glaucarubinone, while sodium [1-14C]acetate showed only weak labeling in this part of the molecule banrepcultural.org. This strongly suggests that L-isoleucine is a specific precursor for the 2-hydroxy-2-methylbutyroyl group esterified to the this compound core banrepcultural.org.

Enzymatic Transformations in Quassinoid Biosynthesis

The conversion of triterpenoid (B12794562) precursors into the complex quassinoid framework involves a series of enzymatic steps. While specific enzymes directly involved in this compound biosynthesis are still under active investigation, general pathways for quassinoids have been elucidated. The biosynthesis of quassinoids is believed to initiate from triterpenoid precursors, which undergo modifications such as oxidation, reduction, and rearrangement reactions, catalyzed by specific enzymes numberanalytics.com. Early steps in quassinoid biosynthesis, as identified in Ailanthus altissima, involve an oxidosqualene cyclase (OSC) and cytochrome P450 monooxygenases, leading to the formation of protolimonoids like melianol (B1676181) frontiersin.orgnih.gov. These initial enzymatic steps are shared with the biosynthesis of limonoids, indicating a common evolutionary origin for these terpenoid classes frontiersin.orgnih.gov. Key enzyme classes implicated in quassinoid biosynthesis include cytochrome P450 enzymes for oxidation, oxidoreductases for reduction, and isomerases for rearrangement reactions numberanalytics.com.

Comparative Biogenesis with Other Terpenoid Classes (e.g., Limonoids)jst.go.jp

Quassinoids share a common evolutionary origin and biosynthetic pathway with limonoids, another class of triterpenoids gla.ac.ukfrontiersin.orgnih.gov. Both classes are derived from triterpenoid precursors and undergo similar early enzymatic transformations frontiersin.orgnih.govnih.gov. For instance, the initial formation of melianol from 2,3-oxidosqualene (B107256) by an oxidosqualene cyclase and subsequent cytochrome P450 enzymes is a shared pathway for both limonoids and quassinoids frontiersin.orgnih.gov. This comparative biogenesis highlights how modifications to a common triterpenoid skeleton can lead to the distinct structural features observed in quassinoids like this compound and limonoids nih.gov. The study of these related pathways provides a framework for understanding the enzymatic machinery and metabolic logic that underpins the synthesis of these complex natural products gla.ac.uknih.gov.

Synthetic and Semisynthetic Strategies for Glaucarubolone and Its Analogs

Semisynthetic Modifications of Glaucarubolone

Conjugation Strategies (e.g., this compound-aminopolyethyleneglycol)

The conjugation of therapeutic agents to polymeric carriers represents a significant advancement in drug delivery, aiming to enhance their pharmacological and physicochemical properties. This compound, a quassinoid with potential therapeutic applications, can be modified through conjugation strategies to improve its delivery characteristics. One such approach involves the formation of conjugates with polymers like aminopolyethyleneglycol (PEG) google.com. This strategy leverages the established benefits of PEGylation, a process that covalently attaches PEG molecules to therapeutic agents ekb.egcreativepegworks.com.

Strategies for Polymer Conjugation

The development of polymer-drug conjugates, such as potential this compound-aminopolyethyleneglycol conjugates, involves several key strategic considerations:

Polymer Selection: Polyethylene glycol (PEG) is a widely utilized polymer in drug delivery due to its favorable properties. It is water-soluble, non-volatile, physiologically inert, and possesses low immunogenicity and toxicity ekb.egcreativepegworks.comchemicalbook.comchemsrc.com. PEG's ability to improve the solubility of hydrophobic molecules makes it an attractive choice for conjugating compounds like this compound ekb.egnih.gov.

Linker Chemistry: The choice of linker is critical for controlling the release of the conjugated drug. Biodegradable linkers, such as esters, amides, hydrazone bonds, or peptide sequences (e.g., Gly-Phe-Leu-Gly), are commonly employed. These linkers are designed to remain stable in systemic circulation but undergo cleavage under specific physiological conditions (e.g., pH changes or enzymatic activity) at the target site, thereby releasing the active this compound dovepress.comuq.edu.aunih.govmdpi.com. The linker must be carefully selected to ensure optimal in vivo drug release rates for the intended therapeutic application uq.edu.au.

Conjugation Methods: Various synthetic strategies can be employed for polymer-drug conjugation. These include:

Directly conjugating the drug to a pre-formed, established polymer uq.edu.au.

Conjugating the drug to a monomer unit, followed by polymerization to create the polymer-drug conjugate uq.edu.au.

Utilizing the drug itself as a monomer if it possesses suitable functional groups for polymerization uq.edu.au. Covalent conjugation is generally preferred over physical adsorption or self-assembly due to the greater stability of the resulting linkage, preventing premature detachment of the polymer from the drug mdpi.com. Activated PEG derivatives with specific terminal reactive functional groups are commercially available, facilitating efficient conjugation mdpi.com.

Research Findings and Data Tables

While the concept of this compound-aminopolyethyleneglycol conjugates has been noted google.com, specific detailed research findings, including comparative quantitative data on the efficacy, solubility, or pharmacokinetic profiles of this particular conjugate versus unconjugated this compound, are not extensively detailed within the provided search snippets.

However, general research on polymer-drug conjugates and PEGylation highlights several key benefits that inform the design and expected outcomes of such modifications:

Enhanced Solubility: PEGylation significantly increases the water solubility of hydrophobic drug molecules ekb.egnih.gov.

Prolonged Circulation: Conjugation with PEG can shield drugs from rapid clearance mechanisms, thereby extending their half-life and circulation time in the bloodstream creativepegworks.comnih.govresearchgate.netresearchgate.net.

Reduced Immunogenicity: PEGylation can mask antigenic sites on therapeutic molecules, leading to a reduction in immune responses creativepegworks.comnih.gov.

Controlled Drug Release: The incorporation of specific biodegradable linkers allows for the controlled and site-specific release of the active drug dovepress.comuq.edu.aunih.govmdpi.com.

Improved Pharmacokinetics: Polymer conjugation can alter the biodistribution and pharmacokinetic behavior of drugs, potentially leading to improved therapeutic outcomes ekb.egdovepress.comuq.edu.au.

Data Table:

Specific quantitative research findings or comparative data for this compound-aminopolyethyleneglycol conjugates were not found in the provided search results. Therefore, a data table based on specific experimental data for this particular conjugate cannot be generated from the available information.

Compound List:

this compound

Polyethylene glycol (PEG)

this compound-aminopolyethyleneglycol

Structure Activity Relationship Sar Studies of Glaucarubolone and Its Derivatives

Significance of Unsaturation at C-3,4 Position for Efficacy

The presence of unsaturation at the C-3,4 position within the Glaucarubolone structure is advantageous for optimal activity. Hydrogenation of this double bond results in a marked diminution of both cytotoxicity toward cell lines, such as KB cells in tissue culture, and inhibitory activity against experimental leukemia models, like P-388 lymphocytic leukemia in mice nih.govresearchgate.net. This underscores the importance of this particular double bond for the compound's antineoplastic effects.

Role of Hydroxylation Patterns and Alkyl Substitutions

Hydroxylation patterns and alkyl substitutions play significant roles in the SAR of this compound and its derivatives. For example, while a C-15 ester is required for antileukemic activity, variations in the ester group are not always accompanied by major changes in activity nih.gov. However, other structural modifications, such as the removal or methylation of a hydroxyl group at C-3, can lead to a marked decrease in activity nih.gov. Conversely, specific hydroxylations or alkyl substitutions can enhance certain activities, as seen with alpha-position alkyl substitutions on the C-15 ester side chain, which are associated with greater efficacy in inhibiting DNA synthesis nih.gov.

Comparative Analysis of this compound Core vs. Esterified Forms

The comparison between the this compound core structure and its esterified forms reveals that esterification, particularly at the C-15 position, is crucial for conferring significant biological activity, especially antineoplastic effects nih.govresearchgate.net. The parent this compound structure, without these modifications, may exhibit different activity profiles. While the core structure provides the fundamental framework, the esterified derivatives often demonstrate enhanced or modulated biological functions, as observed in their capacity for cellular differentiation induction nih.gov.

Preclinical Biological Activities and Mechanistic Investigations of Glaucarubolone

Antiproliferative and Antineoplastic Research in Experimental Models

Early investigations into the antineoplastic properties of glaucarubolone and its esters assessed their efficacy in the P-388 murine lymphocytic leukemia model. Research demonstrated that while the parent compound, this compound (12), was inactive, its saturated ester, glaucarubinone (B224207) (6), exhibited moderate activity against the P-388 system. acs.org This finding was part of a broader structure-activity relationship study which suggested that the nature of the ester side chain plays a crucial role in the antileukemic activity of this compound esters. acs.org For instance, the creation of an α,β-unsaturated ester of this compound was explored to determine if, similar to other quassinoids like bruceantin, unsaturation in the ester moiety could enhance antileukemic effects. acs.org A strong correlation has been observed between the potent antileukemic activity of quassinoids and their ability to inhibit protein synthesis in P-388 lymphocytic leukemia cells. nih.gov

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. In studies using the human promyelocytic leukemia (HL-60) cell line, this compound and its esters demonstrated significant antiproliferative and cytotoxic effects. acs.org Structure-activity relationship (SAR) studies involving 48 natural and semisynthetic quassinoids revealed that structural modifications to the this compound core consistently influenced its activity. acs.org

While this compound itself was reported to have no impact on the viability of MCF-7 breast adenocarcinoma cells, its derivative, glaucarubulone glucoside, demonstrated potent and selective cytotoxicity against this cell line. acs.org In another study, the related compound glaucarubinone showed significant cytotoxic activity against human oral epidermoid carcinoma (KB) cells, with an IC50 value of 200 nM. oncotarget.comwaocp.org Glaucarubinone has also been noted for its cytotoxic effects against human promyelocytic leukemia cells. waocp.org

Table 1: Cytotoxic Activity of this compound and Related Compounds in Human Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Glaucarubinone | KB | IC50 | 200 nM | oncotarget.comwaocp.org |

| This compound | HL-60 | Antiproliferative/Cytotoxic | Active | acs.org |

| This compound | MCF-7 | Cell Viability | No Impact | acs.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

A significant area of investigation has been the ability of this compound derivatives to induce cellular differentiation, a therapeutic strategy aimed at causing cancer cells to mature and cease proliferating. In the HL-60 promyelocytic leukemia cell model, which is widely used to study myeloid differentiation, various esters of this compound have been identified as potent inducers of terminal differentiation. acs.orgnih.govplasmaproteome.com

A study of 48 quassinoids found that, in addition to being antiproliferative, these compounds were effective inducers of cellular maturation in HL-60 cells. acs.org The research highlighted that the potential to induce differentiation is greatly influenced by structural alterations to the this compound core. acs.org However, the study also noted that the mechanism of differentiation induction is likely not a direct consequence of inhibiting DNA synthesis, as some potent antiproliferative quassinoids did not induce differentiation, and known DNA synthesis inhibitors like aphidicolin (B1665134) were also inactive in this regard. acs.org This suggests a more complex mechanism of action, potentially related to the known ability of some protein synthesis inhibitors to induce differentiation in HL-60 cells. acs.org

Table 2: Differentiation-Inducing Activity of this compound Esters in HL-60 Cells

| Compound Series | Cell Model | Biological Effect | Key Finding | Reference |

|---|---|---|---|---|

| This compound Esters | HL-60 | Cellular Differentiation | Potent inducers of terminal differentiation | acs.org |

| This compound Esters | HL-60 | Antiproliferative Activity | Active, but not directly correlated with differentiation | acs.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

The chemopreventive potential of this compound derivatives has been assessed using the mouse mammary organ culture (MMOC) model. This ex vivo system allows for the study of agents that can inhibit the formation of carcinogen-induced precancerous lesions. nih.govnih.govresearcher.life In this model, mammary glands are exposed to a carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), which leads to the development of hyperplastic alveolar nodules, considered to be preneoplastic lesions. acs.org

Novel esters of this compound have been shown to act as inhibitors of DMBA-induced preneoplastic lesion formation in the MMOC model. acs.org This finding suggests a potential role for these compounds in the early-stage prevention of mammary carcinogenesis, by interfering with the processes that lead to the development of precancerous growths. acs.org

Research into the direct effects of this compound on the proliferation of normal mammary epithelial cells is limited. However, the demonstrated ability of its esters to inhibit the formation of preneoplastic lesions in mouse mammary organ culture implies an antiproliferative effect within this tissue model. acs.org The development of these lesions is fundamentally a proliferative process, and their inhibition points to an interference with the abnormal cell growth that characterizes the early stages of cancer. Further studies are required to specifically delineate the effect of this compound on the proliferation rates of mammary epithelial cells in various murine models. nih.govdntb.gov.uadntb.gov.ua

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. frontiersin.orgjbtr.or.kr Studies on glaucarubinone, a derivative of this compound, have elucidated its role in activating apoptotic pathways in cancer cells. In human oral cancer (KB) cells, glaucarubinone was found to trigger apoptosis through the intrinsic mitochondrial pathway. oncotarget.com

The mechanistic investigation revealed that glaucarubinone treatment leads to several key apoptotic events:

Generation of Reactive Oxygen Species (ROS): The compound was shown to induce significant production of ROS. oncotarget.com

Loss of Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential was observed, which is a critical step in the mitochondrial pathway of apoptosis. oncotarget.com

Activation of Pro-Apoptotic Proteins: Glaucarubinone treatment resulted in the activation of pro-apoptotic proteins, including p53 and Bax. oncotarget.com

Caspase Activation: The apoptotic cascade was further propagated by the activation of caspase-9, an initiator caspase central to the mitochondrial pathway. oncotarget.com

These findings collectively demonstrate that glaucarubinone can induce cell death in cancer cells by activating the ROS-dependent intrinsic mitochondrial pathway of apoptosis, ultimately leading to caspase activation and the execution of programmed cell death. oncotarget.comwaocp.org

Molecular Mechanisms of Antineoplastic Action

This compound, a naturally occurring quassinoid, has demonstrated notable antineoplastic properties in preclinical studies. Its anticancer effects are attributed to a multifaceted mechanism of action that involves the disruption of several key cellular processes essential for tumor growth and survival. These mechanisms include the inhibition of a crucial plasma membrane enzyme, modulation of protein and DNA synthesis, downregulation of oncogenes, and interaction with drug-metabolizing enzymes.

A significant aspect of this compound's antineoplastic activity is its ability to inhibit the plasma membrane NADH oxidase (PMNO). This enzyme is particularly active in transformed or cancer cells and plays a role in cell proliferation.

Research Findings on NADH Oxidase Inhibition:

| Cell Line | Inhibitory Concentration | Observations |

| HeLa Cells | Nanomolar to subnanomolar | Inhibition of NADH oxidase was observed at concentrations two log orders lower than in normal rat liver plasma membrane vesicles. nih.gov |

| Plant Cells (Soybean, Arabidopsis thaliana, Tomato) | Half-maximal inhibition at ~0.1 nM | Specifically inhibits the auxin-induced component of NADH oxidase, which is linked to cell enlargement. nih.govnih.gov |

Studies have shown that this compound can inhibit the NADH oxidase in HeLa cell plasma membrane vesicles at nanomolar and even subnanomolar concentrations. nih.gov This inhibitory effect is significantly more potent in cancer cells compared to normal cells, as demonstrated by the much lower concentration required to inhibit the enzyme in HeLa cells versus rat liver plasma membranes. nih.gov The binding site for this compound is believed to be on the external surface of the plasma membrane. nih.gov This was supported by experiments using an impermeant conjugate of this compound, which retained its full inhibitory activity on both NADH oxidase and HeLa cell growth. nih.gov

The cellular redox environment can influence the inhibitory activity of this compound. Oxidizing conditions, in the presence of oxidized glutathione, were found to enhance the inhibition of both NADH oxidase activity and cell growth. nih.gov

The inhibition of protein synthesis is a recognized mechanism of action for several quassinoids. nih.govnih.gov While the direct effects of this compound on protein synthesis are part of a broader investigation into quassinoid activity, it is understood that this class of compounds can interfere with the translational machinery of the cell.

Research has indicated that for some quassinoids, the inhibition of the transcription factor AP-1, which is involved in cell proliferation and survival, does not always correlate with general protein synthesis inhibition or cytotoxicity. nih.gov This suggests that certain quassinoids may have more specific effects on modulating transcription factor activity, independent of a complete shutdown of protein synthesis. nih.gov The reversibility of protein synthesis inhibition by quassinoid agents has also been studied in a rabbit reticulocyte system, indicating a dynamic interaction with the cellular protein production machinery. nih.gov

This compound and related quassinoids have been shown to influence the expression of key oncogenes, such as c-myc, which are critical for the growth and proliferation of cancer cells. The downregulation of c-myc is a proposed mechanism contributing to the antineoplastic effects of these compounds. nih.gov

Studies on a semisynthetic analogue of the quassinoid bruceantin, NBT-272, demonstrated a reduction in MYC expression in neuroblastoma tumor models. researchgate.net This downregulation of c-MYC has been associated with the induction of differentiation in leukemia and lymphoma cells, leading to G1 cell cycle arrest. nih.gov These findings suggest that by suppressing the activity of crucial oncogenes like c-myc, this compound can disrupt the signaling pathways that drive tumor progression.

This compound has been observed to interfere with the cell cycle, a fundamental process for cell division and proliferation. A related compound, glaucarubinone, has been shown to induce cell cycle arrest in the G2/M phase in human oral cancer (KB) cells when used in combination with paclitaxel. nih.gov Another quassinoid derivative, NBT-272, was also found to block cell cycle progression in medulloblastoma-derived cell lines. researchgate.net

The arrest of the cell cycle prevents cancer cells from dividing and proliferating, ultimately contributing to the antitumor effect. The ability of this compound and its analogs to halt the cell cycle at critical checkpoints highlights another important facet of its antineoplastic mechanism.

Cytochrome P450 enzymes, such as those in the CYP1A subfamily, are involved in the metabolism of various compounds, including some carcinogens and anticancer drugs. The modulation of these enzymes can impact the effectiveness of chemotherapy and the activation of pro-carcinogens.

While direct and extensive studies on the specific interaction of this compound with CYP1A enzymes are limited in the reviewed literature, the broader class of natural compounds is known to interact with these enzymes. The potential for this compound to modulate CYP1A activity remains an area for further investigation to fully understand its pharmacological profile and potential for drug interactions.

Antiparasitic Activities

In addition to its anticancer properties, this compound and related quassinoids have demonstrated a range of antiparasitic activities. These compounds have been investigated for their efficacy against various parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.

Summary of Antiparasitic Activity of Related Quassinoids:

| Parasite | Compound | Activity |

| Plasmodium berghei | Glaucarubinone | In vivo therapeutic action, retarded mortality by partially inhibiting parasitemia in mice. nih.gov |

| Plasmodium falciparum | Simalikalactone D | In vitro antimalarial activity with an IC50 of 10nM against a chloroquine-resistant strain. researchgate.net |

A study on glaucarubinone, a closely related quassinoid, demonstrated its in vivo therapeutic potential against Plasmodium berghei in mice. At low doses, it was able to delay mortality by causing a temporary and partial inhibition of parasitemia. nih.gov The antimalarial activity of quassinoids has often been linked to their ability to inhibit protein synthesis within the parasite. nih.gov

While specific data on this compound's activity against Leishmania and Trypanosoma species were not prominent in the direct search results, the broader class of natural products is a significant source for the discovery of new antileishmanial and antitrypanosomal agents. The known antiparasitic effects of related quassinoids suggest that this compound may also possess a spectrum of activity against these and other parasites.

Antimalarial Efficacy against Plasmodium falciparum Strains

This compound, a quassinoid derived from plants of the Simaroubaceae family, has been a subject of interest for its potential antimalarial properties. While specific IC50 values for this compound against various strains of Plasmodium falciparum are not extensively detailed in publicly available research, the broader class of quassinoids has demonstrated significant activity against this parasite.

Research into other antimalarial compounds provides a framework for understanding the range of efficacy. For instance, studies have established correlations between in vitro IC50 and IC90 values and in vivo antimalarial activity using both chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of P. falciparum. For compounds that demonstrated curative activity in mice, the IC50 values ranged from 3 to 14 nM against the 3D7 (CQ-sensitive) strain and from 9 to 65 nM against the K1 (CQ-resistant) strain. nih.gov In contrast, compounds with only suppressive activity in vivo showed higher IC50 values, ranging from 10 to 307 nM against the 3D7 strain and 75 to over 806 nM against the K1 strain. nih.gov

While direct data for this compound is scarce, the potent antiprotozoal activity of related quassinoids suggests that its efficacy against P. falciparum warrants further specific investigation to determine its precise inhibitory concentrations against a panel of sensitive and resistant strains.

Mechanisms of Action in Parasitic Inhibition (e.g., Protein Synthesis)

The precise molecular mechanism by which this compound exerts its antiparasitic effects is not fully elucidated. However, a prominent hypothesis for the action of many antimalarial and antiprotozoal compounds, including some quassinoids, is the inhibition of protein synthesis. nih.govresearchgate.net This process is a fundamental aspect of parasite survival and proliferation, making it an attractive target for therapeutic intervention.

Inhibition of protein synthesis can occur at various stages, from the initiation to the elongation of polypeptide chains. nih.gov For example, some compounds target aminoacyl-tRNA synthetases (aaRSs), which are essential enzymes for protein translation. nih.gov Studies on other compounds have shown that their inhibitory effects on parasite growth are directly correlated with a reduction in the incorporation of radiolabeled amino acids into newly synthesized proteins. nih.gov

While direct experimental evidence specifically linking this compound to the inhibition of protein synthesis in Plasmodium falciparum is not yet available, the known activity of other quassinoids against parasitic protein synthesis provides a strong rationale for investigating this as a potential mechanism of action for this compound. researchgate.net Further research is needed to confirm whether this compound directly targets the ribosomal machinery or other components of the translational apparatus within the parasite.

Antiamoebic and Antileukemic Comparisons

This compound and related quassinoids have demonstrated a spectrum of biological activities, including antiamoebic and antileukemic effects. Comparative analysis of these activities provides insights into the structure-activity relationships of this class of compounds.

In studies comparing the antiprotozoal and cytotoxic activities of various natural products, quassinoids have shown potent effects. For instance, in a study of ethonopharmacologically selected medicinal plants, extracts from Quassia africana, which contains quassinoids, were among the most active against a CQ-resistant strain of P. falciparum. nih.gov

With regard to antiamoebic activity, early studies identified glaucarubin, a related compound, as having efficacy against Entamoeba histolytica. It has been noted that some quassinoids exhibit both antimalarial and antiamoebic properties. However, the structural features that confer optimal activity can differ between these two applications. For example, substitutions at the C-15 position of the this compound structure, which are important for antileukemic activity, may not have the same significance for antiamoebic efficacy.

The antileukemic potential of this compound esters has been a significant area of research. Structure-activity relationship studies have shown that modifications to the parent this compound structure can significantly impact its cytotoxic potency against leukemia cell lines. These investigations have been crucial in identifying compounds with selective activity against solid tumors versus leukemias.

Phytotoxicity and Herbicidal Research

Effects on Plant Growth and Development

This compound has been identified as a potent inhibitor of plant cell enlargement. Its effects have been observed in a variety of plant species, including soybean (Glycine max), Arabidopsis (Arabidopsis thaliana), tomato (Lycopersicum esculentum), and Sorghum (Sorghum vulgare).

Specifically, this compound has been shown to inhibit the auxin-induced enlargement of plant stem segments. In studies with soybean stem segments, this compound demonstrated a half-maximal inhibition of auxin-induced elongation at a concentration of approximately 10 nM. Significant inhibition was observed even at nanomolar concentrations.

Furthermore, when applied to whole seedlings, this compound can lead to a prolonged cessation of elongation without causing cell death. Seedlings of A. thaliana and tomato treated with sublethal concentrations (1–10 μM) of this compound remained viable but did not elongate for extended periods, sometimes for several months. Interestingly, upon recovery from the inhibitory effects, the seedlings were able to resume normal growth, flower, and produce viable seeds. This suggests that this compound's effect on growth is inhibitory rather than lethal at these concentrations.

Proposed Mechanisms (e.g., NADH Oxidase Modification)

The phytotoxic effects of this compound are believed to be mediated through its interaction with the plasma membrane NADH oxidase. This enzyme is involved in the regulation of plant cell enlargement. Research has shown that this compound is a powerful inhibitor of the auxin-stimulated component of this enzyme.

In isolated plasma membrane vesicles from soybean, A. thaliana, and tomato, this compound inhibited the auxin-stimulated NADH oxidase activity with a half-maximal effective concentration (EC50) of approximately 0.1 nM. The constitutive NADH oxidase activity, which occurs in the absence of auxin, was much less affected by this compound.

This selective inhibition of the auxin-induced NADH oxidase activity provides a strong correlation with the observed inhibition of auxin-induced plant cell elongation. The potent and specific nature of this inhibition suggests that the modification of NADH oxidase is a primary mechanism underlying the phytotoxic and herbicidal properties of this compound.

Other Investigated Biological Activities in Preclinical Settings (e.g., Antiviral, Anti-inflammatory)

Beyond its antiprotozoal and phytotoxic activities, the broader biological profile of this compound in preclinical research is an area of ongoing interest. However, specific studies detailing its antiviral and anti-inflammatory properties are limited in the available scientific literature.

Preclinical evaluation of natural products for antiviral activity often involves screening against a panel of viruses in cell culture models to determine their ability to inhibit viral replication. Similarly, anti-inflammatory activity is typically assessed in vitro using cell-based assays that measure the inhibition of inflammatory mediators, or in vivo using animal models of inflammation. ijpras.comijpsr.commdpi.com

While the general class of quassinoids has been explored for a wide range of pharmacological effects, dedicated preclinical studies on the antiviral and anti-inflammatory potential of this compound are not well-documented. Therefore, a comprehensive understanding of its activity in these areas awaits further investigation.

Advanced Analytical and Quantification Methodologies for Glaucarubolone in Research

Integration of Analytical Techniques for Comprehensive Phytochemical Profiling

To fully characterize plant extracts and identify active compounds like Glaucarubolone, a combination of analytical techniques is often employed for comprehensive phytochemical profiling.

Chromatographic and Spectroscopic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS) or UV-Vis detection (HPLC-UV/Vis), is a cornerstone for separating and identifying compounds in complex mixtures researchgate.netnih.govtjnpr.orgrsc.orgumlub.plsepscience.commeasurlabs.comdrawellanalytical.comresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable, particularly for analyzing volatile compounds researchgate.netnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for detailed structural elucidation researchgate.netscholarsresearchlibrary.com.

Quantitative Analysis: These techniques enable not only the identification but also the quantification of specific phytochemicals, including this compound, within plant matrices tjnpr.orgumlub.plsepscience.commeasurlabs.comdrawellanalytical.comresearchgate.netresearchgate.net. For instance, studies have used HPLC to quantify various phytochemicals like alkaloids, flavonoids, and phenols in Simarouba glauca extracts, which are known sources of quassinoids like this compound nih.govtjnpr.orgresearchgate.net. Quantitative analysis, often employing calibration curves generated from known standards, is critical for determining the concentration of this compound in research samples umlub.pldrawellanalytical.comresearchgate.net.

Future Directions and Research Perspectives on Glaucarubolone

Elucidation of Undiscovered Biosynthetic Steps

The biosynthesis of quassinoids, including glaucarubolone, involves intricate metabolic pathways within plants. While significant progress has been made in understanding the general pathways of triterpenoid (B12794562) metabolism researchgate.net, the specific enzymatic steps and genetic machinery responsible for this compound's unique structure remain to be fully elucidated. Future research should focus on identifying the genes and enzymes involved in the early stages of quassinoid biosynthesis, potentially utilizing advanced techniques such as transcriptomics and metabolomics in conjunction with bioinformatics tools like plantiSMASH bioinformatics.nl or antiSMASH secondarymetabolites.org. Correlating metabolic profiles with gene expression data across different plant tissues could pinpoint key biosynthetic genes nih.gov. Understanding these pathways is crucial not only for fundamental knowledge but also for potential biotechnological production strategies.

Development of Novel Synthetic Analogs with Enhanced Efficacy or Specificity

The chemical structure of this compound offers a scaffold for medicinal chemistry efforts aimed at developing novel synthetic analogs. Research has already explored structure-activity relationships, particularly concerning antileukemic properties of this compound ester quassinoids acs.org. Future work should prioritize the synthesis of derivatives designed to enhance specific biological activities, improve target selectivity, and potentially overcome any limitations of the parent compound. Studies focusing on modifying functional groups or side chains could lead to analogs with superior efficacy against specific cancer types or resistant pathogens biocrick.comacs.orgresearchgate.net. The total synthesis of related quassinoids, such as (-)-chaparrinone, (-)-glaucarubolone, and (+)-glaucarubinone, provides a foundation for such synthetic endeavors acs.org.

Exploration of Additional Molecular Targets and Signaling Pathways

While this compound's effects on certain cellular processes are known, a comprehensive understanding of its complete molecular target profile and the signaling pathways it modulates is still evolving. Research has indicated potential interactions with targets such as PI3K rjlbpcs.com, mitochondrial pathways tandfonline.comtandfonline.com, and modulation of pathways involving PAK1/PAK4 researchgate.net and HIF-1α/β-catenin sysrevpharm.org. Future investigations should employ a multi-faceted approach, combining biochemical assays, cell-based screening, and advanced omics technologies (genomics, proteomics, transcriptomics) to identify novel molecular targets and map the intricate signaling networks influenced by this compound openaccessjournals.comufl.edu. Computational methods, including molecular docking and virtual screening, will be instrumental in predicting and validating these interactions rjlbpcs.comresearchgate.netresearchgate.net. Understanding these mechanisms is vital for rational drug design and for predicting potential off-target effects nih.gov.

Investigation of this compound's Role in Complex Biological Systems (Beyond Current Preclinical Models)

Much of the current research on this compound utilizes established preclinical models, such as specific cancer cell lines (e.g., KB, HL-60, MCF-7) and limited in vivo animal models biocrick.comresearchgate.nettandfonline.comresearchgate.netsysrevpharm.orgucl.ac.uknih.govresearchgate.netnih.govnih.gov. Future research should extend these investigations into more complex biological systems. This includes exploring this compound's efficacy and mechanisms in advanced in vivo models that better recapitulate human disease states, such as patient-derived xenografts or organoid models. Furthermore, understanding its role within broader biological networks, its interactions with different cell types in a tissue microenvironment, and its behavior in multi-organ systems is crucial for assessing its true therapeutic potential and translation to clinical applications researchgate.net. Studies are needed to bridge the gap between in vitro findings and in vivo systemic effects.

Understanding the Contribution of Other Phytochemicals in this compound-Rich Extracts

This compound is typically found in extracts from plants like Simarouba glauca, which contain a complex mixture of phytochemicals sysrevpharm.org. The observed biological activities of these extracts may not solely be due to this compound but could also arise from synergistic or additive interactions with other compounds present researchgate.netnuevo-group.comescholarship.orgrijournals.com. Future research should focus on deconstructing these complex mixtures to understand the specific contributions of other co-occurring phytochemicals. Investigating these synergistic effects could reveal new therapeutic strategies or highlight compounds that enhance this compound's efficacy or modulate its pharmacokinetic properties. This holistic approach is essential for maximizing the therapeutic benefits derived from natural sources mdpi.com.

Application of In Silico Methodologies for Predictive Research (e.g., Molecular Docking)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial isolation and structural characterization of glaucarubolone from natural sources?

- Methodological Answer : Begin with bioassay-guided fractionation using solvent extraction (e.g., methanol/water) followed by chromatographic techniques (e.g., HPLC or column chromatography with silica gel). Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data with published databases or synthetic standards to confirm structural identity. Include controls for solvent artifacts and degradation products .

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables such as catalyst type, reaction temperature, and solvent polarity. Use LC-MS to monitor intermediate stability and reaction completion. Validate reproducibility across three independent trials. Compare yields with existing synthetic routes (e.g., total synthesis vs. semi-synthetic derivatization) and document side products via tandem MS .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for cytochrome P450 isoforms) and cell-based viability assays (e.g., MTT or apoptosis markers in cancer cell lines). Include dose-response curves (IC₅₀ calculations) and negative controls (e.g., DMSO vehicle). Validate findings with orthogonal methods, such as fluorescence-based binding assays or Western blotting for downstream protein expression .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across different biological models be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., cell line heterogeneity, dosing regimens). Design comparative experiments using isogenic cell lines or knock-out models to isolate specific pathways. Apply systems biology tools (e.g., RNA-seq or metabolomics) to map multi-omic interactions. Use Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs with improved pharmacokinetic properties?

- Methodological Answer : Generate a focused library of analogs via regioselective modifications (e.g., acetylation, glycosylation). Screen analogs using parallel artificial membrane permeability assays (PAMPA) for passive diffusion and CYP450 inhibition panels for metabolic stability. Corrogate SAR trends with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate top candidates in murine pharmacokinetic studies with LC-MS quantification of plasma half-life .

Q. How should researchers design a longitudinal study to assess this compound’s ecological impact in plant-soil systems?

- Methodological Answer : Implement a randomized block design with factorial treatments (e.g., varying concentrations of this compound, soil pH levels). Measure biomarkers of soil microbiota diversity (16S rRNA sequencing) and plant growth metrics (root/shoot biomass, chlorophyll content) at multiple timepoints. Use mixed-effects models to account for temporal autocorrelation and environmental covariates. Include untreated control plots and spiked recovery samples to validate extraction efficiency .

Q. What computational approaches are robust for predicting this compound’s off-target interactions in mammalian systems?

- Methodological Answer : Combine ligand-based pharmacophore modeling (e.g., Schrödinger Phase) and machine learning (e.g., DeepChem) to predict off-target binding. Validate predictions with thermal shift assays (TSA) for protein-ligand stabilization and surface plasmon resonance (SPR) for kinetic profiling. Cross-reference results with ToxCast databases to prioritize in vivo toxicity studies .

Methodological Best Practices

- Data Validation : Replicate key findings in at least two independent labs using standardized protocols. Deposit raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or ChemRxiv for peer scrutiny .

- Contradiction Analysis : Apply Cochrane risk-of-bias tools to assess methodological rigor in conflicting studies. Use funnel plots to detect publication bias in meta-analyses .

- Literature Review : Leverage specialized chemistry databases (e.g., Reaxys, SciFinder) and Boolean search strategies (e.g., "this compound AND biosynthesis NOT industrial") to avoid unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.